2-(6-Methoxy-benzofuran-3-yl)ethanol 2-(6-Methoxy-benzofuran-3-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14149577
InChI: InChI=1S/C11H12O3/c1-13-9-2-3-10-8(4-5-12)7-14-11(10)6-9/h2-3,6-7,12H,4-5H2,1H3
SMILES:
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

2-(6-Methoxy-benzofuran-3-yl)ethanol

CAS No.:

Cat. No.: VC14149577

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Methoxy-benzofuran-3-yl)ethanol -

Specification

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 2-(6-methoxy-1-benzofuran-3-yl)ethanol
Standard InChI InChI=1S/C11H12O3/c1-13-9-2-3-10-8(4-5-12)7-14-11(10)6-9/h2-3,6-7,12H,4-5H2,1H3
Standard InChI Key NHYHCROSVLBBSI-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=CO2)CCO

Introduction

2-(6-Methoxy-benzofuran-3-yl)ethanol: A Comprehensive Review of Structure, Synthesis, and Potential Applications

Synthetic Routes and Catalytic Methods

The synthesis of 2-(6-Methoxy-benzofuran-3-yl)ethanol typically involves multi-step strategies, leveraging benzofuran-forming reactions and functional group modifications. Below are key approaches inferred from related benzofuran derivatives :

Benzofuran Core Synthesis

  • Catalytic Cyclization:

    • Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀) catalyze one-pot pseudo three-component reactions between benzofuran-3(2H)-ones and alcohols to form alkylated derivatives .

    • Copper-mediated coupling: Alkynes and o-quinone methides undergo C–H functionalization to form benzofurans under copper catalysis .

  • Acid-Catalyzed Rearrangements:

    • β-Pyrone intermediates undergo transacetalization/Fries-type rearrangements to form benzofurans .

Physical and Spectroscopic Properties

While direct data for 2-(6-Methoxy-benzofuran-3-yl)ethanol is limited, insights are drawn from analogous compounds:

PropertyInferred ValueSource
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
SolubilityPolar aprotic solvents (e.g., DMSO, DMF)
IR Peaks~1092–1101 cm⁻¹ (C–O stretch)
¹H NMR Peaksδ 3.88–4.36 ppm (OCH₃, OCH₂CH₂OH)
ActivityMechanism/ExampleRelevance
AntimicrobialInhibition of Staphylococcus aureus via membrane disruption .Methoxy groups enhance antibacterial efficacy.
AnticancerTubulin polymerization inhibition (e.g., GN39482) .Ethanol’s hydroxyl group may interact with tubulin-binding sites.
AntioxidantRadical scavenging via delocalized π-electrons .Benzofuran’s aromatic system stabilizes free radicals.

Comparative Analysis with Related Compounds

The table below contrasts 2-(6-Methoxy-benzofuran-3-yl)ethanol with structurally similar molecules:

CompoundKey FeaturesApplications
2-(6-Methoxy-benzofuran-3-yl)ethanolMethoxy + ethanol groups.Potential anticancer, antimicrobial agents.
6-Methoxybenzofuran-3-acetic acidAcetic acid substituent.Intermediate in drug synthesis .
3-Hydroxy-benzofuran-2-yl coumarinsCoumarin-benzofuran hybrids.Antimicrobial agents .

Challenges and Future Directions

  • Synthetic Optimization: Scaling up ethanol group installation while maintaining regioselectivity.

  • Biological Testing: In vitro and in vivo studies to validate hypothesized activities.

  • Derivatization: Functionalization of the ethanol group (e.g., esterification, etherification) to enhance bioavailability.

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